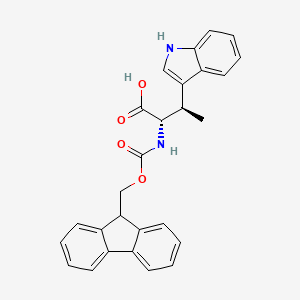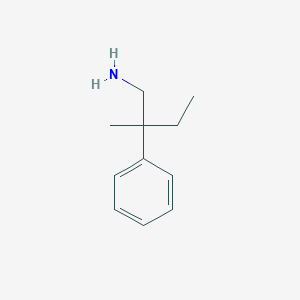
2-Methyl-2-phenylbutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-phenylbutan-1-amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of one or more nitrogen atoms bonded to carbon atoms. This compound is a primary amine, meaning it has one alkyl group attached to the nitrogen atom. It is structurally related to phenylethylamines, which are known for their diverse applications in medicinal chemistry and other fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-phenylbutan-1-amine can be achieved through several methods. One common approach involves the reaction of a Grignard reagent with a suitable carbonyl compound. For example, the reaction of phenylmagnesium bromide with 2-methylbutan-1-one can yield the desired amine after subsequent hydrolysis .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-phenylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acid chlorides are employed in substitution reactions
Major Products Formed
Oxidation: Imines and nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted amines depending on the reagents used
Aplicaciones Científicas De Investigación
2-Methyl-2-phenylbutan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: It is used in the study of biological pathways and enzyme interactions.
Medicine: This compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: It finds applications in the production of polymers, catalysts, and other functional materials
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-phenylbutan-1-amine involves its interaction with specific molecular targets and pathways. It can act as a ligand for various receptors, influencing biological processes such as neurotransmission and enzyme activity. The exact pathways and targets depend on the specific context of its application .
Comparación Con Compuestos Similares
Similar Compounds
Phenylethylamine: A related compound with a similar structure but different functional groups.
Amphetamine: Shares structural similarities but has distinct pharmacological properties.
Methamphetamine: Another structurally related compound with significant differences in its effects and applications
Uniqueness
2-Methyl-2-phenylbutan-1-amine is unique due to its specific structural features and the resulting chemical properties. Its versatility in undergoing various chemical reactions and its broad range of applications in different fields make it a valuable compound for scientific research and industrial use .
Propiedades
Número CAS |
3979-27-9 |
|---|---|
Fórmula molecular |
C11H17N |
Peso molecular |
163.26 g/mol |
Nombre IUPAC |
2-methyl-2-phenylbutan-1-amine |
InChI |
InChI=1S/C11H17N/c1-3-11(2,9-12)10-7-5-4-6-8-10/h4-8H,3,9,12H2,1-2H3 |
Clave InChI |
AIJJJDSZSFVICV-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CN)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



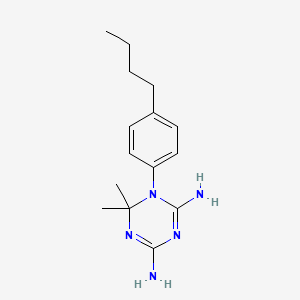
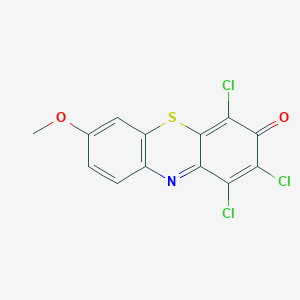
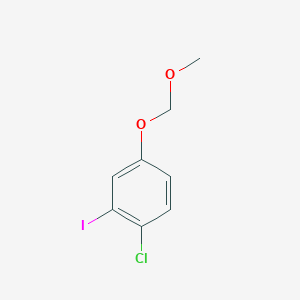
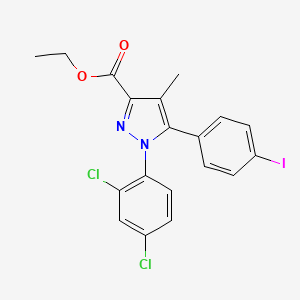
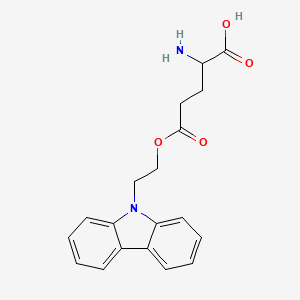
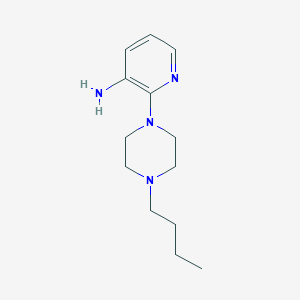
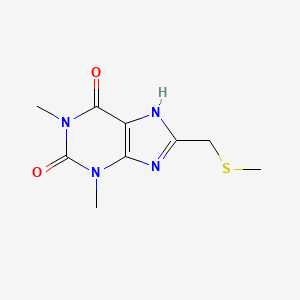
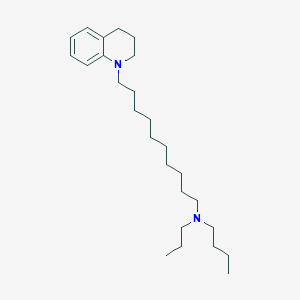
![Ethyl 4-[formyl(3-oxopropyl)amino]benzoate](/img/structure/B14011253.png)
![3-Thioxo-6-[3,4,5-trimethoxybenzyl]-2,3,4,5-tetrahydro-1,2,4-triazin-5-one](/img/structure/B14011261.png)
![N-[2-[2-(3-methoxyphenyl)ethynyl]phenyl]acetamide](/img/structure/B14011263.png)
![n-Phenyl-1-[(e)-phenyldiazenyl]naphthalen-2-amine](/img/structure/B14011285.png)
